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Compound of Interest

Compound Name:
3-(4-Methyl-piperidine-1-sulfonyl)-

phenylamine

CAS No.: 436091-54-2

Cat. No.: B2524211 Get Quote

Q1: Our lead compound contains a central piperidine ring and is exhibiting severe hERG

channel inhibition (IC50 < 1 µM). How can we structurally mitigate this without losing our

primary target affinity? The Causality: The hERG potassium channel is notoriously promiscuous

due to its large central cavity lined with polar and aromatic residues (e.g., Tyr652, Phe656).

Unsubstituted piperidines typically have a high pKa (~9.5 to 10.5), meaning they are heavily

protonated at physiological pH. This positively charged nitrogen forms strong cation-

interactions with the aromatic residues in the hERG pore, trapping the drug and causing
cardiotoxicity[1][2]. The Solution: You must reduce the basicity (lower the pKa) of the amine.

Isosteric Replacement: Switch the piperidine to a piperazine or morpholine ring. The addition

of the second heteroatom exerts an electron-withdrawing inductive effect, lowering the pKa

by 1 to 2 orders of magnitude. This was successfully utilized in the development of

Ziritaxestat to completely ablate hERG liability[1].

Inductive Fluorination: If the carbon skeleton must be maintained for target affinity, add a

fluorine atom adjacent to the basic nitrogen. This leverages inductive electron withdrawal to

suppress basicity without drastically altering the 3D conformation[1].

Q2: In our primary human hepatocyte assays, our piperidine analog shows time-dependent

cytotoxicity. Could the piperidine ring be undergoing toxic bioactivation? The Causality: Yes.
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Saturated six-membered heterocycles like piperidine are highly susceptible to Cytochrome

P450 (CYP)-mediated

-carbon oxidation. This oxidation forms a carbinolamine intermediate that rapidly dehydrates
into a highly electrophilic iminium ion. These reactive metabolites (RMs) covalently bind to
nucleophilic residues on hepatic proteins, triggering cellular stress, immune responses, and
ultimately, idiosyncratic drug-induced liver injury (DILI)[3][4]. Alternatively, further oxidation can
lead to ring-opened aldehydes, which are also highly toxic[5]. The Solution: Introduce steric
hindrance at the

-carbon of the piperidine ring (e.g., methylation) to physically block CYP450 access.
Alternatively, replace the piperidine with a less vulnerable scaffold such as an azetidine or a
pyrrolidinone, which has been shown to minimize ring-opened aldehyde formation[3][5].

Q3: We are observing non-specific cytotoxicity and phospholipidosis in our in vitro cell viability

assays. What is driving this? The Causality: This is a classic hallmark of lysosomal trapping.

Highly lipophilic, highly basic compounds (cLogP > 3, pKa > 8) easily diffuse across cell

membranes in their neutral state but become protonated and trapped within the acidic

environment of lysosomes (pH ~4.5). This accumulation disrupts lipid metabolism, causing

phospholipidosis and non-specific cytotoxicity. The Solution: Employ a zwitterion strategy (e.g.,

introducing a carboxylic acid) to prevent membrane permeation into the lysosome, or

systematically lower the cLogD

while simultaneously reducing the pKa[6].

🔬 Experimental Workflows: Reactive Metabolite
Assessment Protocol
To definitively prove that your piperidine analog is causing cytotoxicity via iminium ion

formation, you must trap the transient reactive metabolite. This protocol is a self-validating

system: the detection of a specific mass-shift adduct confirms the mechanism, dictating your

next medicinal chemistry move.

Step-by-Step Methodology: In Vitro RM Trapping & LC-MS/MS Characterization

Microsomal Incubation: Incubate your piperidine lead compound (10 µM) with Human Liver

Microsomes (HLM) (1 mg/mL protein) in a 0.1 M potassium phosphate buffer (pH 7.4) at

37°C.
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Introduction of the Trapping Agent: To capture hard electrophiles (like iminium ions), add

Potassium Cyanide (KCN) to a final concentration of 1 mM. To capture soft electrophiles (like

quinones or Michael acceptors), use Glutathione (GSH) or N-acetylcysteine (NAC)[7][8].

Initiation & Termination: Initiate the reaction by adding an NADPH regenerating system.

Incubate for 60 minutes. Terminate the reaction by adding an equal volume of ice-cold

acetonitrile containing an internal standard.

Centrifugation & Analysis: Centrifuge at 14,000 rpm for 15 minutes to precipitate proteins.

Analyze the supernatant using UHPLC-HRMS (Ultra-High Performance Liquid

Chromatography coupled with High-Resolution Mass Spectrometry)[8].

Data Interpretation (The Validation Step): Scan for a mass shift of +25 Da (addition of CN

minus H) relative to the parent mass. If this cyano adduct is detected, you have definitively

proven the formation of an

-iminium reactive intermediate[3].

Actionable Mitigation: Immediately initiate SAR (Structure-Activity Relationship) modifications

to block the

-carbon (e.g.,

-methylation or piperazine substitution) and re-run the assay until the +25 Da peak is
ablated.

📊 Data Presentation: Impact of Structural
Modifications
The following table synthesizes quantitative data demonstrating how specific structural

modifications to a piperidine core resolve cytotoxicity and off-target liabilities.
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CYP450

oxidation and

ring-opening.

) improved by

>7-fold[9].
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Workflow: CYP450-mediated bioactivation of piperidine to toxic iminium ions and the analytical

trapping mitigation loop.
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Mechanism: The causal relationship between piperidine basicity, hERG channel blockade, and

pKa-lowering mitigation strategies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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